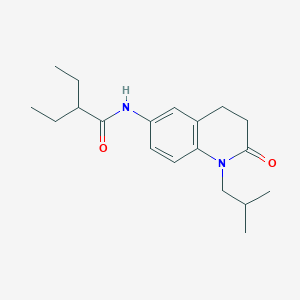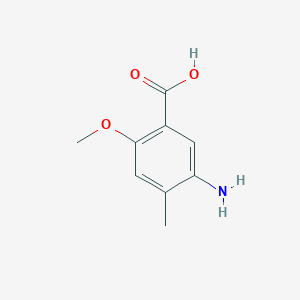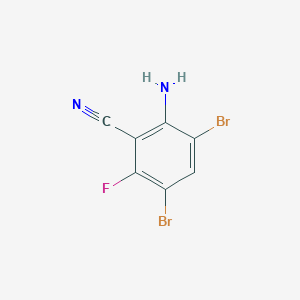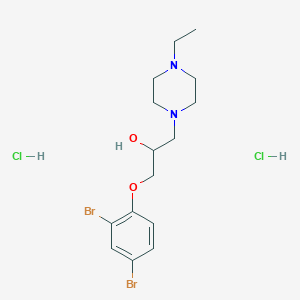
2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide” is a complex organic molecule. It contains functional groups such as an amide and a tetrahydroquinoline, which is a type of heterocyclic compound .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, amide bonds can be formed through the reaction of a carboxylic acid and an amine. The tetrahydroquinoline could potentially be synthesized through a Povarov reaction or similar methods .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclic tetrahydroquinoline and the flexible alkyl chains .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, polarity, and functional groups. These could influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Antioxidant Properties
The compound exhibits antioxidant activity due to its unique chemical structure. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases. Researchers have explored its potential as a natural antioxidant in food preservation, skincare products, and pharmaceutical formulations .
Nutraceuticals and Functional Foods
As a derivative of quinoline, this compound has been investigated for its nutraceutical properties. Nutraceuticals are bioactive compounds found in foods that provide health benefits beyond basic nutrition. Researchers are exploring its use in functional foods, dietary supplements, and personalized nutrition. Its potential effects on immune modulation, cardiovascular health, and cognitive function are of particular interest .
Polymer Additives and Plastics
The compound’s ester functionality makes it suitable for use as a plasticizer or polymer additive. It enhances the flexibility, processability, and mechanical properties of polymers. Researchers have studied its compatibility with various polymer matrices, including cellulose-based resins, vinyl polymers, and synthetic rubbers. Applications range from packaging materials to medical devices .
Stress-Responsive Agents in Livestock
In animal husbandry, stress during transportation, handling, and slaughter negatively impacts meat quality. This compound has shown promise as a stress-responsive agent. It helps mitigate the effects of stress on livestock, reducing mortality rates during transportation and improving meat quality. Researchers are exploring its use in feed additives and management practices.
Biodegradable Coatings and Films
Given its ester group and quinoline backbone, this compound has been investigated for biodegradable coatings and films. These materials find applications in agriculture (such as controlled-release fertilizers), packaging, and biomedical devices. Researchers are optimizing its properties to balance mechanical strength, biocompatibility, and controlled degradation.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-5-14(6-2)19(23)20-16-8-9-17-15(11-16)7-10-18(22)21(17)12-13(3)4/h8-9,11,13-14H,5-7,10,12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKAKZAPKRMQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2657413.png)



![1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2657418.png)
![Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2657419.png)



![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)


![N-Methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]prop-2-enamide](/img/structure/B2657433.png)
